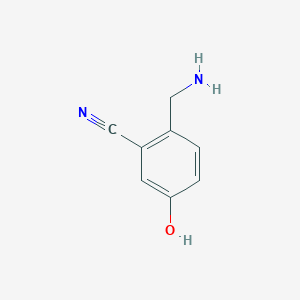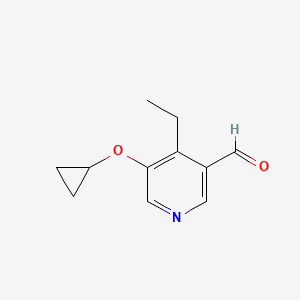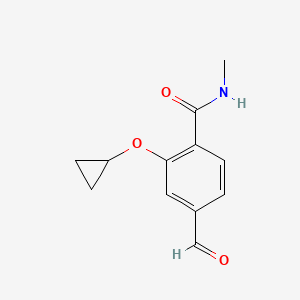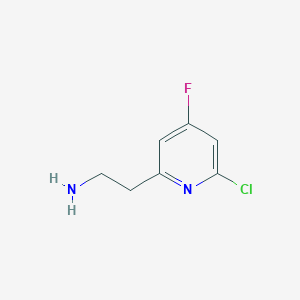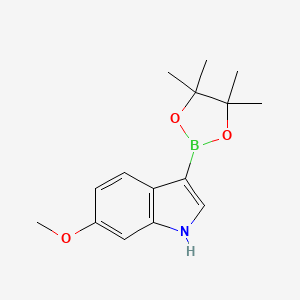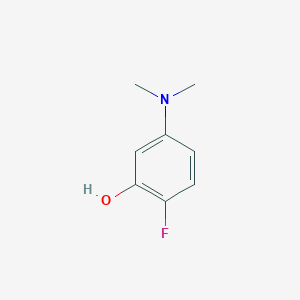
5-(Dimethylamino)-2-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Dimethylamino)-2-fluorophenol is an organic compound that features both a dimethylamino group and a fluorine atom attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 5-(Dimethylamino)-2-fluorophenol may involve large-scale chemical reactions using automated systems to ensure precision and efficiency. The process typically includes the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-(Dimethylamino)-2-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the dimethylamino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .
Aplicaciones Científicas De Investigación
5-(Dimethylamino)-2-fluorophenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 5-(Dimethylamino)-2-fluorophenol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can enhance the compound’s lipophilicity and stability. These interactions can influence the compound’s biological activity and its ability to interact with various enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
4,5-Bis(dimethylamino)quinoline: Similar in having dimethylamino groups but differs in the core structure.
5-Amino-pyrazoles: Contains an amino group instead of a dimethylamino group.
3-Dimethylamino Benzoic Acid: Similar in having a dimethylamino group but differs in the functional groups attached to the benzene ring .
Uniqueness
5-(Dimethylamino)-2-fluorophenol is unique due to the presence of both a dimethylamino group and a fluorine atom on the phenol ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H10FNO |
|---|---|
Peso molecular |
155.17 g/mol |
Nombre IUPAC |
5-(dimethylamino)-2-fluorophenol |
InChI |
InChI=1S/C8H10FNO/c1-10(2)6-3-4-7(9)8(11)5-6/h3-5,11H,1-2H3 |
Clave InChI |
POTGISXUYOOQRJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC(=C(C=C1)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


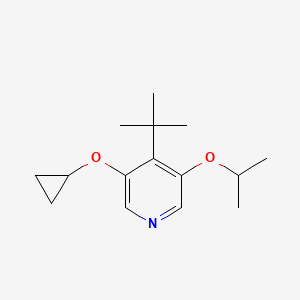
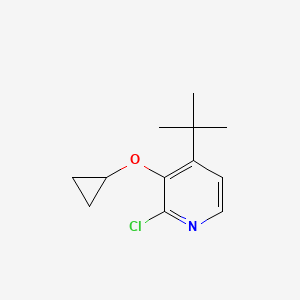
![2-[4-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14839621.png)
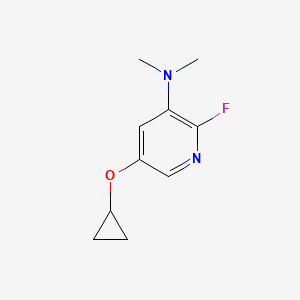
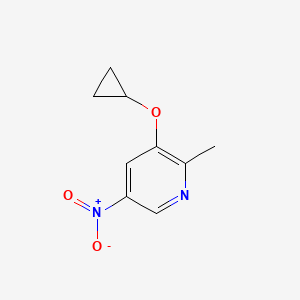
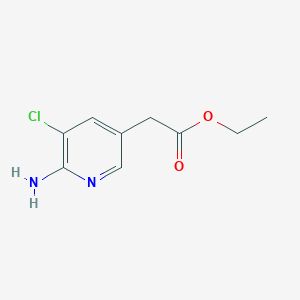
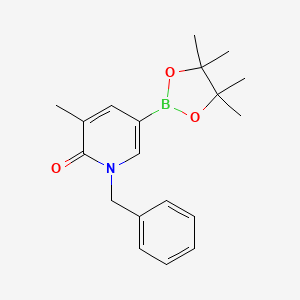
![2-[5-Chloro-4-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B14839636.png)

